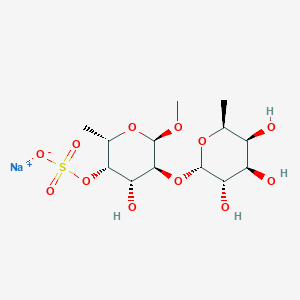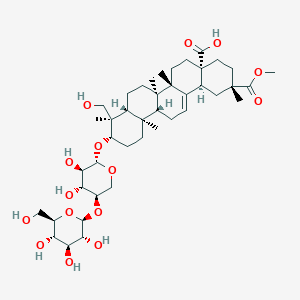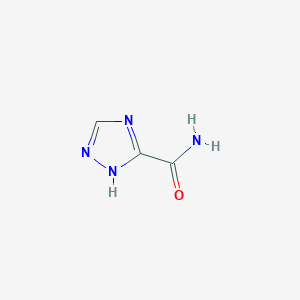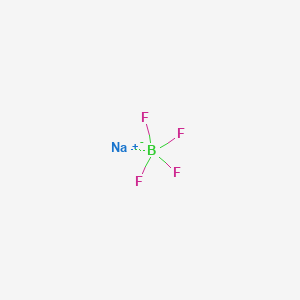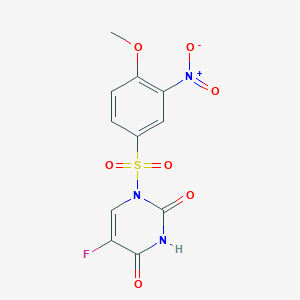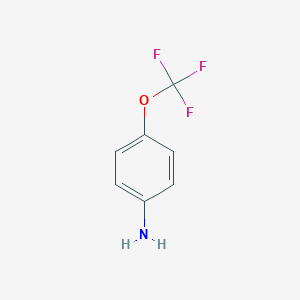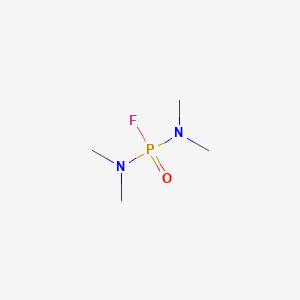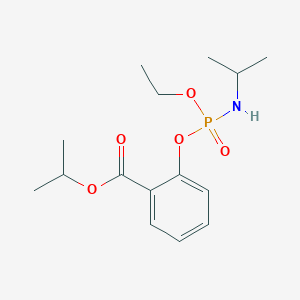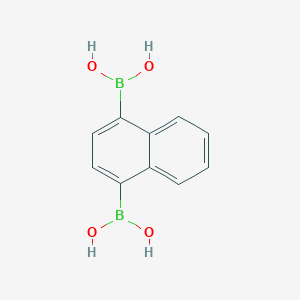
Naphthalene-1,4-diboronic acid
Übersicht
Beschreibung
Synthesis Analysis
Naphthalene-1,4-diboronic acid is synthesized through a Grignard reaction, as described in one study . This process involves the use of Grignard reagents, which are typically organomagnesium compounds, to facilitate the formation of the boronic acid. The synthesis is characterized by the formation of neopentyl glycol and diethanolamine derivatives of the boronic acid, which are used for characterization purposes. Another approach to synthesizing related boronic acid derivatives involves the hydroboration of alkynes with 1,8-naphthalenediaminatoborane in the presence of an iridium catalyst, leading to the production of alkenylboronic acids . Additionally, the synthesis of diboronic acid esters from 1,8-naphthalenediol has been reported, which includes the formation of boronium salts upon reaction with various agents .
Molecular Structure Analysis
The molecular structure of naphthalene-1,4-diboronic acid and its derivatives has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . The solid-state structures of various boronic and boric acid esters derived from 1,8-naphthalenediol have been determined, providing insights into the Lewis acidities of these compounds and their structural similarities to catecholate analogues .
Chemical Reactions Analysis
Naphthalene-1,4-diboronic acid and its derivatives participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds . The boronic acid derivatives serve as coupling modules in these reactions, enabling the synthesis of complex organic molecules such as oligo(phenylenevinylene)s and chiral binaphthalenes . The iterative cross-coupling of naphthalene derivatives has been employed to synthesize helical oligo(naphthalene-2,3-diyl)s, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-1,4-diboronic acid and related compounds have been studied, including their Lewis acidities and reactivity patterns . The acceptor numbers of various boronic acid esters have been determined, indicating their potential as Lewis acids . The unexpected acidity of certain naphthalene diimides has been explored, revealing strong solvation effects that influence their acid/base equilibrium in aqueous solutions .
Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Application Summary : Boronic acids, including Naphthalene-1,4-diboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Results : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
-
Glucose Sensors
- Application Summary : Diboronic acid-based sensors, including those based on Naphthalene-1,4-diboronic acid, are promising in glucose monitoring applications .
- Methods of Application : Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .
- Results : The tunable pKa, electron-withdrawing properties, and modifiable group of phenylboronic acids were explored to develop various sensing strategies, including optical, electrochemical, and other methods .
-
Self-Assembly with Aryl Boronic Acids
- Application Summary : 1,8-dihydroxy naphthalene has been used as an effective building block in the self-assembly with aryl boronic acids .
- Methods of Application : The self-assembly process involves the formation of thermally stable host–guest complexes with aromatic hydrocarbons .
- Results : The results of this application are not explicitly mentioned in the source .
-
Synthesis and Structure Determination
- Application Summary : New 1,8-naphthalenediolate supported boronic, diboronic and boric acid esters and boronium salts have been synthesized and structurally characterized .
- Methods of Application : The synthesis involves the reaction of B2(NMe2)4 with 1,8-naphthalenediol, followed by addition of HCl .
- Results : The solid-state structures of these compounds were determined by X-ray crystallography .
-
Formation of Boronium Salts
- Application Summary : Boronic and boric acid esters of 1,8-naphthalenediol can react with various compounds to form boronium salts .
- Methods of Application : The reaction involves the interaction of Cl-B (1,8-O2C10H8) with OPEt3, DMAP, 1,10-phenanthroline and 2,2′-bipyridine, respectively .
- Results : The resulting boronium salts were characterized by NMR spectroscopy and X-ray crystallography .
-
Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis . Boronic acids, including Naphthalene-1,4-diboronic acid, are often used as the boron compound in this reaction .
- Methods of Application : The reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide in the presence of a palladium catalyst .
- Results : The result is the formation of a new carbon-carbon bond, which can be used to synthesize a wide variety of organic compounds .
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary : Boronic esters, including Naphthalene-1,4-diboronic acid, can be used in the formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The process involves the catalytic protodeboronation of alkyl boronic esters using a radical approach .
- Results : The result is a valuable transformation that was previously unknown . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Eigenschaften
IUPAC Name |
(4-borononaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNPIILEFDCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440756 | |
| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,4-diboronic acid | |
CAS RN |
22871-75-6 | |
| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
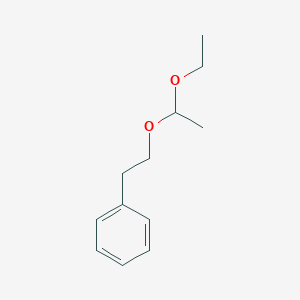
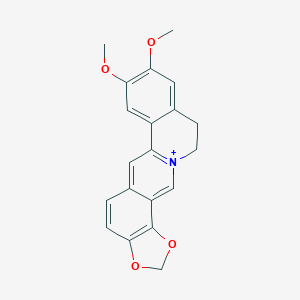
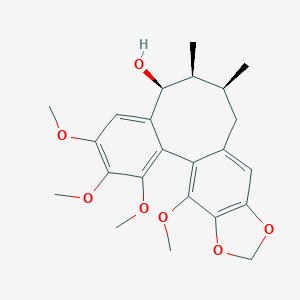
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
